3,3',4,5'-Tetrachlorodiphenyl ether
Overview
Description
3,3’,4,5’-Tetrachlorodiphenyl ether is a polychlorinated diphenyl ether (PCDE) compound. These compounds are structurally similar to polychlorinated biphenyls (PCBs) and are known for their potential toxicological effects. The compound is characterized by the presence of four chlorine atoms attached to the diphenyl ether structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,5’-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods
Industrial production of 3,3’,4,5’-Tetrachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. Safety measures are also implemented to handle the toxic nature of the reagents and products.
Chemical Reactions Analysis
Types of Reactions
3,3’,4,5’-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly employed.
Major Products Formed
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with various functional groups replacing chlorine atoms.
Scientific Research Applications
3,3’,4,5’-Tetrachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of PCDEs.
Biology: Studied for its toxicological effects on living organisms, particularly its impact on the endocrine system.
Medicine: Investigated for its potential role in disrupting biological pathways and its implications for human health.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’,4,5’-Tetrachlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can activate various signaling pathways, leading to changes in gene expression. This interaction is similar to that observed with dioxin-like compounds, which are known for their toxic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3’,4,4’-Tetrachlorodiphenyl ether
- 2,3,3’,4-Tetrachlorodiphenyl ether
- 2,3,3’,5’-Tetrachlorodiphenyl ether
Uniqueness
3,3’,4,5’-Tetrachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different toxicological profiles and environmental behaviors.
Properties
IUPAC Name |
1,2-dichloro-4-(3,5-dichlorophenoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-7-3-8(14)5-10(4-7)17-9-1-2-11(15)12(16)6-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPRSRBWDJVKGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=CC(=C2)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50877042 | |
Record name | 3,3',4,5'-Tetrachlorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50877042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552884-22-7 | |
Record name | 3,3',4,5'-Tetrachlorodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552884227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3',4,5'-TETRACHLORODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P78MRT0RUV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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